molecular formula C9H8F2O4 B047122 Ethyl 2,2-difluoro-3-(furan-2-yl)-3-oxopropanoate CAS No. 118460-56-3

Ethyl 2,2-difluoro-3-(furan-2-yl)-3-oxopropanoate

Cat. No. B047122
M. Wt: 218.15 g/mol
InChI Key: NIHXGGWMHZNEIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2-difluoro-3-(furan-2-yl)-3-oxopropanoate, also known as EFOP, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. EFOP is a member of the oxo-ester family and has a molecular formula of C9H7F2O4.

Mechanism Of Action

The mechanism of action of Ethyl 2,2-difluoro-3-(furan-2-yl)-3-oxopropanoate is not fully understood, but it is believed to act as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. Ethyl 2,2-difluoro-3-(furan-2-yl)-3-oxopropanoate may also interact with other proteins and biomolecules in biological systems, leading to its potential use as a fluorescent probe.

Biochemical And Physiological Effects

Ethyl 2,2-difluoro-3-(furan-2-yl)-3-oxopropanoate has been shown to have biochemical and physiological effects in various studies. Ethyl 2,2-difluoro-3-(furan-2-yl)-3-oxopropanoate has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that play a role in the breakdown of the neurotransmitter acetylcholine. Ethyl 2,2-difluoro-3-(furan-2-yl)-3-oxopropanoate has also been shown to have antioxidant properties and may have potential as a neuroprotective agent.

Advantages And Limitations For Lab Experiments

Ethyl 2,2-difluoro-3-(furan-2-yl)-3-oxopropanoate has several advantages for lab experiments, including its ease of synthesis and its potential use as a building block for drug discovery. Ethyl 2,2-difluoro-3-(furan-2-yl)-3-oxopropanoate also has potential as a fluorescent probe for imaging studies of biological systems. However, Ethyl 2,2-difluoro-3-(furan-2-yl)-3-oxopropanoate has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on Ethyl 2,2-difluoro-3-(furan-2-yl)-3-oxopropanoate. One potential direction is the synthesis of derivatives of Ethyl 2,2-difluoro-3-(furan-2-yl)-3-oxopropanoate for drug discovery. Another direction is the use of Ethyl 2,2-difluoro-3-(furan-2-yl)-3-oxopropanoate as a fluorescent probe for imaging studies of biological systems. Further studies are also needed to fully understand the mechanism of action of Ethyl 2,2-difluoro-3-(furan-2-yl)-3-oxopropanoate and its potential applications in various research fields.

Synthesis Methods

Ethyl 2,2-difluoro-3-(furan-2-yl)-3-oxopropanoate can be synthesized using the Fischer esterification reaction. The reaction involves the condensation of furan-2-carboxylic acid with ethyl difluoroacetate in the presence of a catalyst such as sulfuric acid. The reaction produces Ethyl 2,2-difluoro-3-(furan-2-yl)-3-oxopropanoate as the ester product, which can be purified through recrystallization.

Scientific Research Applications

Ethyl 2,2-difluoro-3-(furan-2-yl)-3-oxopropanoate has been studied for its potential use in various research applications, including as a building block for drug discovery and as a fluorescent probe for imaging studies. Ethyl 2,2-difluoro-3-(furan-2-yl)-3-oxopropanoate can be used as a starting material for the synthesis of various compounds, including inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase. Ethyl 2,2-difluoro-3-(furan-2-yl)-3-oxopropanoate has also been used as a fluorescent probe for imaging studies of biological systems, including live cells and tissues.

properties

IUPAC Name

ethyl 2,2-difluoro-3-(furan-2-yl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O4/c1-2-14-8(13)9(10,11)7(12)6-4-3-5-15-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHXGGWMHZNEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CO1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557977
Record name Ethyl 2,2-difluoro-3-(furan-2-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-difluoro-3-(furan-2-yl)-3-oxopropanoate

CAS RN

118460-56-3
Record name Ethyl 2,2-difluoro-3-(furan-2-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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